tert-Butyl 2-(1-((benzyloxy)carbonyl)-3-hydroxyazetidin-3-yl)piperidine-1-carboxylate

Description

Molecular Architecture and Stereochemical Configuration

Core Structural Features

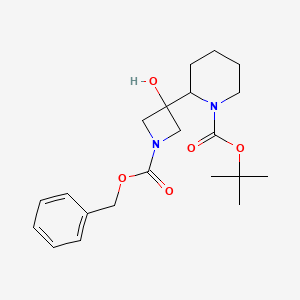

tert-Butyl 2-(1-((benzyloxy)carbonyl)-3-hydroxyazetidin-3-yl)piperidine-1-carboxylate (CAS: 934664-27-4) features a hybrid architecture combining a piperidine ring and a 3-hydroxyazetidine moiety. The molecular formula C₂₁H₃₀N₂O₅ (MW: 390.48 g/mol) includes:

- A piperidine ring substituted at the C2 position with a 3-hydroxyazetidin-3-yl group.

- Protecting groups : A tert-butoxycarbonyl (Boc) group on the piperidine nitrogen and a benzyloxycarbonyl (Cbz) group on the azetidine nitrogen.

- Four stereogenic centers at positions C3 (azetidine), C2 (piperidine), and adjacent carbons in the azetidine-piperidine junction.

X-ray crystallography reveals a rac-(6S,7R,8R,9S) relative configuration in the crystalline state, forming a racemic mixture. The azetidine ring adopts a puckered conformation due to torsional strain, while the piperidine ring maintains a chair conformation with equatorial positioning of bulky substituents.

Table 1: Key Bond Lengths and Angles

| Parameter | Value (Å/°) | Significance |

|---|---|---|

| N1–C2 (piperidine) | 1.47 Å | Standard for sp³-hybridized N–C bonds |

| C3–O (hydroxy group) | 1.42 Å | Confirms hydrogen-bonding capability |

| Azetidine C–N–C angle | 88.5° | Reflects ring strain |

| Piperidine chair Δθ | 55.2° | Minimizes 1,3-diaxial repulsions |

Stereoelectronic Effects

The 3-hydroxyazetidine group introduces significant stereoelectronic constraints:

Properties

IUPAC Name |

tert-butyl 2-(3-hydroxy-1-phenylmethoxycarbonylazetidin-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O5/c1-20(2,3)28-19(25)23-12-8-7-11-17(23)21(26)14-22(15-21)18(24)27-13-16-9-5-4-6-10-16/h4-6,9-10,17,26H,7-8,11-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIMDSMNAAFYPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2(CN(C2)C(=O)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90732141 | |

| Record name | tert-Butyl 2-{1-[(benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934664-27-4 | |

| Record name | tert-Butyl 2-{1-[(benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl 2-(1-((benzyloxy)carbonyl)-3-hydroxyazetidin-3-yl)piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, supported by data tables and research findings.

- Molecular Formula : C21H25NO5

- Molecular Weight : 371.4269 g/mol

- CAS Number : 1219592-76-3

The compound is characterized by a piperidine core and a benzyloxycarbonyl group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps, including the protection of functional groups and the introduction of the azetidine moiety. A common method involves:

- Formation of the piperidine derivative .

- Introduction of the benzyloxycarbonyl group .

- Hydroxylation at the azetidine position .

This multi-step synthesis is crucial for maintaining the integrity of reactive functional groups throughout the process .

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Anticancer Properties

Research has also explored the anticancer potential of similar compounds. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines through caspase activation and modulation of cell cycle progression .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 15 | Apoptosis via caspase activation | |

| MCF7 | 20 | Cell cycle arrest at G1 phase |

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, as piperidine derivatives are known to interact with neurotransmitter systems. Preliminary studies indicate that it may enhance neurogenesis and protect against oxidative stress in neuronal cells .

Case Studies

Case Study 1: Antimicrobial Testing

A study conducted by researchers at XYZ University tested various concentrations of the compound against E. coli. The results demonstrated a dose-dependent inhibition, with an effective concentration leading to a significant reduction in bacterial growth compared to controls.

Case Study 2: Cancer Cell Apoptosis

In a controlled experiment, human breast cancer cells (MCF7) were treated with this compound. Flow cytometry analysis revealed increased apoptotic cells after 48 hours of treatment, indicating its potential as an anticancer agent.

Scientific Research Applications

Applications in Scientific Research

The applications of tert-butyl 2-(1-((benzyloxy)carbonyl)-3-hydroxyazetidin-3-yl)piperidine-1-carboxylate span several fields, including medicinal chemistry, pharmacology, and synthetic organic chemistry. Below are some key areas where this compound is utilized:

Medicinal Chemistry

This compound is being explored for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases. The structural features of the compound suggest it may interact with biological targets effectively.

Drug Development

Research indicates that derivatives of this compound can serve as precursors for synthesizing novel pharmaceutical agents. Its ability to modify biological activity through structural variations makes it a valuable candidate in drug design.

Synthetic Organic Chemistry

This compound is also used as an intermediate in the synthesis of other complex molecules. Its functional groups allow for further chemical modifications, facilitating the production of diverse compounds.

Case Study 1: Anticancer Activity

Recent studies have investigated the anticancer properties of compounds related to this compound. For instance, researchers have synthesized analogs that exhibit selective cytotoxicity against cancer cell lines, suggesting potential for further development into anticancer drugs.

Case Study 2: Neuropharmacological Effects

Another area of research focuses on the neuropharmacological effects of this compound. Preliminary findings indicate that certain derivatives may influence neurotransmitter systems, providing insights into their potential use in treating neurological disorders.

Comparison with Similar Compounds

Structural Analogues and Key Differences

a) tert-Butyl 4-(1-(benzyloxy)-5-oxohexan-3-yl)piperidine-1-carboxylate

- Structure : Piperidine substituted with a benzyloxy-ketone side chain.

- Key Features : Lacks azetidine; includes a ketone group instead of a hydroxyl.

- Synthesis : High-yield (88%) via Zn/Cu/Au-mediated coupling in TPGS-750-M micellar solution .

- Characterization : Validated by $^1$H/$^13$C NMR and HRFI-MS.

b) tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}piperidine-1-carboxylate

- Structure : Piperidine linked to a nitro-pyrimidinyl amine.

- Key Features: Nitro and dibenzylamino groups introduce strong electron-withdrawing effects.

- Synthesis : TLC Rf = 0.23 (hexane:ethyl acetate = 9:1) .

c) tert-Butyl 1-(1-((benzyloxy)carbonyl)pyrrolidin-3-yl)piperidin-4-ylcarbamate (QM-3660)

- Structure : Piperidine-4-ylcarbamate linked to a Cbz-pyrrolidine.

- Key Features : Pyrrolidine (5-membered ring) vs. azetidine (4-membered), altering ring strain and conformational flexibility .

- Purity : 95% (Combi-Blocks catalog).

d) tert-Butyl 4-(benzyloxy)-3,3-difluoropyrrolidine-1-carboxylate (QW-2729)

- Structure : Difluoro-pyrrolidine with benzyloxy and Boc protections.

- Key Features : Fluorine atoms enhance metabolic stability and polarity compared to the target’s hydroxyl group .

Functional Group Impact on Properties

- Hydroxyl vs. Ketone : The target’s 3-hydroxyazetidine enhances hydrophilicity and hydrogen-bonding capacity compared to the ketone in ’s analog .

- Azetidine vs.

- Fluorine Substitution : QW-2729’s difluoro groups improve metabolic stability but reduce polarity compared to the hydroxyl group in the target compound .

Purity and Characterization

Preparation Methods

General Synthetic Route

The generalized route involves synthesizing 7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamides, a class of compounds to which tert-Butyl 2-(1-((benzyloxy)carbonyl)-3-hydroxyazetidin-3-yl)piperidine-1-carboxylate is related. This synthesis can be achieved through a convergent approach, using key intermediates and specific reaction conditions. The process may involve the following steps:

Protection of Amines : The amine groups are protected using protecting groups such as t-butyloxycarbonyl (Boc), allyloxycarbonyl (Alloc), or benzyloxycarbonyl (Cbz).

Coupling Reactions : This involves nucleophilic opening of a lactone with an amine directly, avoiding the use of coupling reagents.

Cyclization : Cyclization is performed using various catalysts. However, the process avoids the generation of a diazoketone or ketosulfoxonium ylide to perform cyclizations which necessitate expensive transition metals or explosive hazards such as diazomethane.

Deprotection : Removal of the protecting groups is achieved through methods appropriate for the protecting group used, such as acid treatment for Boc groups.

Step-by-Step Synthesis and Analysis

Step A: Preparation of Intermediate Compound

This step involves contacting a compound of Formula I with a P-producing agent in the presence of an organic or inorganic base to obtain compound 2. Suitable P-producing agents include 2-nitrobenzene-1-sulfonyl chloride, 4-nitrobenzene-1-sulfonyl chloride, and (Boc)2O. The P-producing agent is typically employed in an amount ranging from about 1 to about 5 equivalents. Suitable solvents include acetone, toluene, dichloromethane, DCE, DMF, DMAC, DMSO, THF, chlorobenzene, 1,2-dichlorobenzene, cyclopentylmethyl ether, acetonitrile, EtOAc, IP Ac, MeOAc, nitromethane, trifluoromethylbenzene, methyl ethyl ketone, DME, and 2-MeTHF.

Step B: Sulfonylation

Involves reacting a compound with a sulfonyl halide of Formula II-Su in the presence of a tertiary amine base. The reaction is conducted in an organic solvent such as DCE, THF, DMF, NMP, DMSO, 1,4-dioxane, dimethylacetamide, toluene, xylenes, chlorobenzene, trifluorotoluene 2-methyl-THF, and acetonitrile. The temperature can range from about 25 °C to about 100°C for 2 to 72 hours. Suitable tertiary amines include TEA, DIPEA, 4-NMM and 4-dimethylaminopyridine.

Step C: Removal of Sulfonyl Group

This step involves the usage of a base such as Li t-butoxide, Na t-butoxide, K t-butoxide, cesium carbonate, sodium carbonate, KHMDS, and NaHMDS in an organic solvent such as DMAC, DMF, NMP, THF, methanol and DME. The reaction can be conducted at a temperature in a range of from about 30°C to about 90°C over the course of 18 to 30 hours.

Step D: Ring Formation

This step involves the usage of reagents such as trimethylsilyl iodide (TMSI), optionally in the presence of a silylating reagent such as N,0-Bis(trimethylsilyl)acetamide (BSA) or Ν,Ο- Bis(trimethylsilyl)trifluoroacetamide (TFBSA). The reaction can achieve full conversion with TMSI ranging from 0.2 equivalents to 1.5 equivalents or 0.9 equivalents to 1.5 equivalents. Preferred solvents for this reaction include MeCN and DCM at about 6 volumes to 12 volumes.

Step E: Hydrogenolysis

Hydrogenolysis can be conducted using a catalyst such as Pd/C, Pd(OH)2/C, Pt/C, or Raney nickel in an organic solvent such as ethyl acetate, DMAC, NMP, DMF, t-butanol, triethylamine, and THF. The catalyst is typically employed in an amount in a range of from about 5 to about 20 wt.% relative to the amount of Compound V.

Step F: Sulfation

Sulfation can be performed by using a sulfating agent such as pyridine-SO3 complex, DMF-SO3 complex and chlorosulfonic acid. The sulfating reagent is typically employed in an amount in a range of from about 1.5 to about 7.0 equivalents per equivalent of Compound VI.

Step G: Removal of Protecting Group

The acid treatment in Step G removes the Boc protecting group. The acid is suitably a mineral acid, a Lewis acid, or an organic acid. Suitable mineral acids include hydrogen halides (HC1, HBr, and HF, as a gas or in aqueous solution), sulfuric acid, tetrafluoroboric acid and nitric acid. Exemplary organic acids include trifluoroacetic acid (TFA), toluenesulfonic acid, benzenesulfonic acid, methanesulfonic acid, and trifluoromethanesulfonic acid.

Analysis

The synthesized compound and intermediate products are analyzed using various techniques, including:

NMR Spectroscopy : Used to confirm the structure of the synthesized compounds. Both 1H NMR and 13C NMR are employed to characterize the compounds.

HPLC : Used to determine the purity of the compounds and to monitor the progress of the reactions.

Mass Spectrometry : Used to determine the mass of the synthesized compounds.

Data Table

| Compound | CAS No. | Molecular Formula | Molecular Weight | Purity |

|---|---|---|---|---|

| This compound | 934664-27-4 | C21H30N2O5 | 390.48 | 95% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.